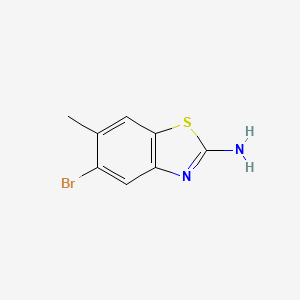

5-Bromo-6-methyl-1,3-benzothiazol-2-amine

描述

The Benzothiazole (B30560) Moiety as a Privileged Pharmacophore in Medicinal Chemistry

The benzothiazole scaffold is widely recognized as a "privileged pharmacophore" in medicinal chemistry. This term designates a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide array of pharmacological activities. pcbiochemres.com The structural rigidity and lipophilic nature of the benzothiazole ring, combined with its capacity for hydrogen bonding, allow it to interact effectively with various enzymes and receptors in biological systems. nih.gov The versatility of this moiety is demonstrated by its presence in compounds developed for a multitude of therapeutic areas. tandfonline.com

Table 1: Pharmacological Activities of the Benzothiazole Scaffold

| Pharmacological Activity | Description |

|---|---|

| Anticancer | Derivatives have shown efficacy against various cancer cell lines, including breast, colon, and lung cancer. nih.govacs.org |

| Antimicrobial | Exhibits activity against a range of bacteria (both Gram-positive and Gram-negative) and fungi. pcbiochemres.comnih.gov |

| Anti-inflammatory | Certain benzothiazoles act as anti-inflammatory agents by modulating inflammatory pathways. nih.govrsc.org |

| Antiviral | Activity has been reported against several viruses, including HIV. nih.govmdpi.com |

| Anticonvulsant | Some derivatives have been investigated for their potential in managing seizures. nih.gov |

| Antidiabetic | The scaffold is present in molecules designed to target pathways involved in diabetes. nih.gov |

| Antitubercular | Benzothiazole-based compounds have shown promise as agents against Mycobacterium tuberculosis. rsc.org |

| Antimalarial | Research has indicated the potential of these derivatives in combating malaria. pcbiochemres.com |

| Neuroprotective | The benzothiazole structure is a key component of drugs used to treat neurodegenerative diseases. jyoungpharm.org |

Historical Context of Benzothiazole Derivatives in Drug Discovery

The journey of benzothiazoles in drug discovery has been marked by significant milestones. Initially explored for their applications in dye and polymer chemistry, their medicinal potential gained substantial recognition with the discovery and development of specific therapeutic agents. A pivotal moment was the emergence of Riluzole, a 2-aminobenzothiazole (B30445) derivative, used for the treatment of amyotrophic lateral sclerosis (ALS). jyoungpharm.org This discovery catalyzed a surge of interest in the 2-aminobenzothiazole scaffold, leading to extensive research and the development of numerous derivatives with diverse therapeutic applications. nih.gov The historical progression of benzothiazole-based drugs underscores the scaffold's adaptability and enduring importance in pharmaceutical research.

Table 2: Examples of Clinically Relevant Benzothiazole Derivatives

| Compound Name | Therapeutic Use |

|---|---|

| Riluzole | Treatment of amyotrophic lateral sclerosis (ALS) |

| Pramipexole | Treatment of Parkinson's disease and restless legs syndrome |

| Ethoxzolamide | Diuretic and treatment for glaucoma |

| Thioflavin T | A dye used in diagnostics for amyloid plaques (Alzheimer's disease) |

| Frentizole | Investigated for immunosuppressive and antiviral properties |

Significance of Substituted Benzothiazoles in Heterocyclic Compound Research

The therapeutic versatility of the benzothiazole core is greatly expanded through the introduction of various substituents onto the ring system. The nature and position of these substituents can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. This, in turn, modulates its biological activity, potency, and selectivity for specific targets. rsc.org

The subject of this article, 5-Bromo-6-methyl-1,3-benzothiazol-2-amine , is an example of a polysubstituted benzothiazole. Its structure features:

An amino group at the C2 position, a common feature in many biologically active benzothiazoles. nih.govnih.gov

A bromo substituent at the C5 position. Halogen atoms like bromine can enhance binding affinity to biological targets and alter metabolic stability.

A methyl group at the C6 position, which can influence lipophilicity and steric interactions with target sites. jyoungpharm.org

The synthesis of such substituted benzothiazoles often involves multi-step processes. A common route is the reaction of a correspondingly substituted aniline (B41778) (e.g., 4-bromo-5-methyl-aniline) with a thiocyanate (B1210189) salt in the presence of bromine to form the 2-aminobenzothiazole ring, a method known as the Hugerschoff synthesis. nih.govderpharmachemica.com The strategic placement of different functional groups allows for the fine-tuning of pharmacological profiles, making substituted benzothiazoles a rich area for heterocyclic compound research and drug design. nih.gov

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 944887-82-5 chemicalbook.com |

| Molecular Formula | C₈H₈BrN₃S |

| Molecular Weight | 243.13 g/mol |

| Structure | A benzothiazole ring with a bromo group at position 5, a methyl group at position 6, and an amine group at position 2. |

Note: The properties listed are based on the molecular structure and may be computed values.

Overview of Structure-Activity Relationship (SAR) Studies in Benzothiazole Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzothiazole derivatives correlates with their biological activity. These studies provide crucial insights for designing more potent and selective drug candidates. For the benzothiazole scaffold, SAR research has revealed several key principles:

Substitution at the C2 Position: The 2-amino group is a critical pharmacophoric feature. Modifications at this position, such as acylation or the formation of Schiff bases, can lead to significant changes in activity. nih.gov It often serves as a key interaction point with biological targets. nih.gov

Substitution on the Benzene (B151609) Ring: The type and position of substituents on the benzene portion of the molecule are vital for activity and selectivity. Electron-withdrawing groups (like halogens or nitro groups) or electron-donating groups (like methyl or methoxy groups) at positions C4, C5, C6, and C7 can drastically alter the electronic environment of the ring system, influencing target binding and pharmacokinetic properties. rsc.org For instance, substitutions at the C6 position have been shown to be important for various biological activities. acs.org

SAR studies guide medicinal chemists in the rational design of new benzothiazole derivatives, optimizing their structures to enhance desired therapeutic effects while minimizing potential off-target interactions. rsc.org

属性

IUPAC Name |

5-bromo-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKOJQPISWLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589443 | |

| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944887-82-5 | |

| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Aminobenzothiazole (B30445) Core Structures

The construction of the 2-aminobenzothiazole core can be achieved through several reliable methods, each with its own set of advantages and substrate scope.

Cyclization Reactions for Benzothiazole (B30560) Ring Formation

Cyclization reactions are a cornerstone in the synthesis of benzothiazoles. A prevalent method involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, typically a halogen like bromine. indexcopernicus.comrjpbcs.com This reaction proceeds through the in-situ formation of a thiourea (B124793) derivative, which then undergoes oxidative cyclization to form the 2-aminobenzothiazole ring. The choice of solvent and reaction conditions can be tailored to the specific substrates. For instance, the use of glacial acetic acid is common. researchgate.net

Catalysts can also play a crucial role in these cyclization reactions. Copper and palladium-catalyzed intramolecular C-S bond formation has been demonstrated for the synthesis of 2-aminobenzothiazoles from aryl halides and thioureas. indexcopernicus.com

Direct Thiocyanogenation Approaches

Direct thiocyanogenation of anilines is another effective route to 2-aminobenzothiazoles. This method involves the introduction of a thiocyanate group onto the aromatic ring of the aniline, followed by cyclization. Reagents such as thiocyanogen, (SCN)₂, or a combination of a thiocyanate salt and an oxidizing agent are employed for this purpose. nih.gov The regioselectivity of the thiocyanation can be influenced by the directing effects of the substituents on the aniline ring.

One-Pot Reaction Schemes for Substituted Benzothiazoles

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedural operation without the isolation of intermediates. For the synthesis of 2-aminobenzothiazoles, a one-pot approach can involve the reaction of a substituted aniline, a thiocyanate source, and an oxidizing agent in a single vessel. researchgate.net This approach is often favored for its simplicity and time-saving benefits.

Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles have been applied to the synthesis of benzothiazoles, focusing on the use of less hazardous reagents, greener solvents like water, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. Catalytic systems that are recyclable and have low toxicity are also a key feature of these green approaches.

Specific Synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine and Related Isomers

The synthesis of specifically substituted 2-aminobenzothiazoles like this compound requires a strategic approach, often starting with a correspondingly substituted aniline precursor.

Synthetic Routes Involving Bromination and Methylation

The most direct and logical synthetic route to this compound involves the cyclization of a pre-functionalized aniline, namely 4-bromo-3-methylaniline (B1294692). This starting material contains the bromo and methyl groups in the desired positions relative to the amino group, which will ultimately form the thiazole (B1198619) ring.

The general and well-established method for this transformation is the reaction of the substituted aniline with potassium thiocyanate (KSCN) in the presence of bromine. The reaction is typically carried out in a solvent such as glacial acetic acid. researchgate.netnih.gov

The proposed reaction mechanism involves the following key steps:

Formation of Phenylthiourea Intermediate: The amino group of 4-bromo-3-methylaniline attacks the electrophilic carbon of the thiocyanate ion (or its activated form) to generate the corresponding N-(4-bromo-3-methylphenyl)thiourea intermediate.

Oxidative Cyclization: Bromine acts as an oxidizing agent, facilitating an intramolecular electrophilic substitution on the aromatic ring, leading to the formation of the thiazole ring and yielding the final product, this compound.

An alternative approach could involve the synthesis of 2-amino-6-methylbenzothiazole (B160888) first, followed by bromination. orgsyn.org However, the bromination of the pre-formed benzothiazole ring might lead to a mixture of isomers, making the purification process more challenging. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired 5-bromo substitution pattern. Therefore, starting with the appropriately substituted aniline is generally the preferred and more regioselective strategy.

The synthesis of the key precursor, 4-bromo-3-methylaniline, can be achieved through various methods. One common route is the direct bromination of 3-methylaniline (m-toluidine). Another reported method involves the reduction of 2-bromo-5-nitrotoluene.

Below is a table summarizing the key reactions in the synthesis of 2-aminobenzothiazoles.

| Reaction Type | Starting Materials | Reagents and Conditions | Product |

| General Synthesis of 2-Aminobenzothiazole Core | Substituted Aniline, Potassium Thiocyanate | Bromine, Glacial Acetic Acid | 2-Aminobenzothiazole Derivative |

| Specific Synthesis of this compound | 4-Bromo-3-methylaniline, Potassium Thiocyanate | Bromine, Glacial Acetic Acid | This compound |

| Synthesis of Precursor | 3-Methylaniline | Brominating Agent (e.g., Br₂) | 4-Bromo-3-methylaniline |

| Alternative Precursor Synthesis | 2-Bromo-5-nitrotoluene | Reducing Agent (e.g., SnCl₂/HCl) | 4-Bromo-3-methylaniline |

Preparation of 2-Amino-6-methylbenzothiazole Intermediates

The synthesis of the precursor, 2-amino-6-methylbenzothiazole, is a critical first step. A widely employed method involves the reaction of p-toluidine (B81030) with a thiocyanate salt, such as sodium or potassium thiocyanate, in the presence of an acid, followed by cyclization. orgsyn.orgnih.gov

A representative experimental procedure begins with the dissolution of p-toluidine in a suitable solvent like chlorobenzene. Concentrated sulfuric acid is added, leading to the formation of a p-toluidine sulfate (B86663) suspension. Subsequent addition of sodium thiocyanate and heating results in the formation of the corresponding thiourea intermediate. This intermediate is then cyclized by the addition of sulfuryl chloride, which should be performed cautiously to control the exothermic reaction. The resulting 2-amino-6-methylbenzothiazole is then isolated by making the solution alkaline with ammonium (B1175870) hydroxide, followed by filtration and purification through recrystallization from ethanol-water. orgsyn.org

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield |

| p-Toluidine | Sodium Thiocyanate | H₂SO₄, SO₂Cl₂ | Chlorobenzene | 2-Amino-6-methylbenzothiazole | 84% (thiourea intermediate) |

This table outlines the key components for the synthesis of the 2-amino-6-methylbenzothiazole intermediate.

Synthesis of Bromo-Substituted Benzothiazole Precursors

The introduction of a bromine atom onto the 2-amino-6-methylbenzothiazole core is a key step in forming the target compound. The bromination of 2-aminobenzothiazole derivatives typically occurs at the 5-position of the benzene (B151609) ring. This regioselectivity is governed by the electronic properties of the benzothiazole system.

A general method for the synthesis of 2-aminobenzothiazoles involves the condensation of arylthioureas with bromine in a solvent like chloroform. scholarsresearchlibrary.com Another common approach is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. ekb.eg Specifically, for the synthesis of 5-bromo-2-aminothiazole, the reaction is carried out by heating a mixture of 2-aminothiazole (B372263) with hydrobromic acid and water, followed by the slow addition of bromine. google.com While a specific detailed procedure for the bromination of 2-amino-6-methylbenzothiazole to yield the 5-bromo derivative is not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on the benzothiazole ring suggest that the bromine would be directed to the positions activated by the heterocyclic system.

Derivatization Strategies of the this compound Core

The presence of a reactive primary amine group and an activated benzene ring in this compound allows for a wide range of derivatization strategies.

N-Substitution Reactions of the Amine Group

The exocyclic amino group of 2-aminobenzothiazoles is a primary site for N-substitution reactions, particularly N-alkylation. The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, for instance, proceeds via N-alkylation of the endocyclic nitrogen atom, followed by intramolecular cyclization. mdpi.com This highlights the potential for complex heterocyclic system synthesis starting from the 2-amino-benzothiazole core.

Modification at the Benzene Ring: Exploration of Substituent Effects

Further substitution on the benzene ring of this compound is dictated by the directing effects of the existing substituents. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org The bromine atom, while deactivating due to its inductive electron-withdrawing effect, is also an ortho-, para-director because of electron donation through resonance. reddit.com The amino group of the benzothiazole ring system is a strong activating group and directs electrophiles to the ortho and para positions.

In the case of this compound, the positions available for further electrophilic substitution are C4 and C7. The directing effects of the bromo, methyl, and the heterocyclic amine system would collectively influence the regioselectivity of subsequent reactions. The interplay of these electronic effects can be exploited to synthesize polysubstituted benzothiazole derivatives with specific substitution patterns.

Formation of Schiff Bases and Subsequent Reductions

The primary amine group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). A general procedure for the synthesis of Schiff bases from substituted 2-aminobenzothiazoles involves refluxing the benzothiazole derivative with an appropriate aldehyde in a solvent like ethanol, often with a catalytic amount of a base such as piperidine (B6355638). jocpr.com For example, 2-amino-6-bromo benzothiazole and 2-amino-6-methyl benzothiazole have been successfully used to synthesize Schiff bases by reacting them with o-vanillin. nih.gov

| 2-Aminobenzothiazole Derivative | Aldehyde | Solvent | Catalyst | Product |

| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Ethanol | - | Schiff Base |

| 2-Amino-6-bromo benzothiazole | o-Vanillin | Absolute Ethanol | Piperidine | Schiff Base |

| 2-Amino-6-methyl benzothiazole | o-Vanillin | Absolute Ethanol | Piperidine | Schiff Base |

This table illustrates examples of Schiff base formation from substituted 2-aminobenzothiazoles.

These Schiff bases can be subsequently reduced to form the corresponding secondary amines, although specific procedures for the reduction of Schiff bases derived from this compound are not widely reported. Standard reducing agents such as sodium borohydride (B1222165) are typically effective for this transformation.

Amide and Sulfonamide Derivative Synthesis

The nucleophilic character of the 2-amino group facilitates the synthesis of amide and sulfonamide derivatives. Amides can be prepared by reacting this compound with acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. For instance, N-(6-Bromobenzo[d]thiazol-2-yl)-4-fluorobenzamide has been synthesized, demonstrating the feasibility of this reaction on a similar substrate. researchgate.net

Sulfonamides are typically synthesized by the reaction of a primary amine with a sulfonyl chloride in the presence of a base. ekb.eg A general procedure involves dissolving the 2-aminobenzothiazole derivative in a suitable solvent and adding the sulfonyl chloride. The reaction is often carried out in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to scavenge the HCl produced. nih.gov

Hybridization with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores, or bioactive scaffolds, to create a single hybrid molecule. uokerbala.edu.iq This approach aims to develop novel compounds with potentially enhanced affinity, improved efficacy, or a more desirable pharmacological profile compared to the individual parent molecules. rsc.org The 2-aminobenzothiazole scaffold is frequently employed in hybridization to generate new therapeutic candidates. mdpi.com

By integrating the 2-aminobenzothiazole core with other known bioactive heterocyclic systems, researchers have developed hybrid molecules with diverse biological activities. Notable examples of scaffolds hybridized with the benzothiazole nucleus include:

Thiazolidine-2,4-dione (TZD): TZD is a well-known pharmacophore, particularly in the context of antidiabetic agents. Hybrid molecules incorporating both benzothiazole and thiazolidinone moieties have been synthesized and investigated for their potential anticancer and antioxidant activities. researchgate.netresearchgate.net

1,3,4-Thiadiazole (B1197879) and Urea (B33335) Linkers: The 1,3,4-thiadiazole ring and urea motifs are common components in medicinal chemistry. researchgate.net Hybrids linking a 2-aminobenzothiazole scaffold to a 1,3,4-thiadiazole ring via a urea or thioacetamide (B46855) bridge have been designed as potential kinase inhibitors for anticancer therapy. researchgate.netnih.gov The urea group, in particular, is valued for its ability to form crucial hydrogen bonds with biological targets. researchgate.net

Pyrazole: Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net The synthesis of benzothiazolyl-pyrazoles represents another avenue of molecular hybridization, aiming to create potent therapeutic agents. nih.govresearchgate.net

This strategy of combining established pharmacophores allows for the exploration of new chemical space and the development of multifunctional molecules targeting complex diseases.

Catalytic Systems in Benzothiazole Synthesis

The synthesis of the benzothiazole ring system can be achieved through various pathways, with many modern approaches relying on efficient catalytic systems to improve yields, reduce reaction times, and promote environmentally benign conditions. mdpi.comnih.gov Transition metal catalysis, in particular, plays a crucial role in the formation of the thiazole ring. nih.gov

Catalytic methods often involve the condensation of 2-aminothiophenols with a variety of substrates such as aldehydes, acyl chlorides, or nitriles. mdpi.comnih.gov Different catalysts have been employed to facilitate this cyclization, including:

Ruthenium(III) chloride (RuCl₃) for the intramolecular oxidative coupling of N-arylthioureas. nih.gov

Palladium(II) acetate (Pd(OAc)₂) for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov

Nickel(II) salts, which offer a cheaper and less toxic alternative to palladium for similar transformations. nih.gov

Copper-based catalysts, which are widely used for various C-N and C-S bond-forming reactions integral to benzothiazole synthesis. nih.govnih.gov

A significant advancement in sustainable chemistry is the development of heterogeneous or immobilized catalysts for organic synthesis. researchgate.net These systems involve attaching a catalytically active species to a solid support, such as silica (B1680970), magnetic nanoparticles, or activated carbon. nih.govnanomaterchem.comresearchgate.net The primary advantage of immobilized catalysts is their ease of separation from the reaction mixture, typically through simple filtration, which simplifies product purification and minimizes waste. researchgate.netresearchgate.net

Furthermore, these catalysts can often be recovered and reused for multiple reaction cycles with minimal loss of activity, making them economically and environmentally attractive alternatives to their homogeneous counterparts. nih.govnanomaterchem.comresearchgate.net Examples in benzothiazole synthesis include:

An ionic liquid with a heteropoly acid anion immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂@[PrMIM]PMoV) used for the condensation of aromatic aldehydes, 2-iodoaniline, and sulfur. nanomaterchem.com

P₂O₅ supported on silica (P₂O₅/SiO₂), which acts as an efficient and reusable heterogeneous acid catalyst for forming fused imidazo2,1-bbenzothiazole systems. nih.gov

Chemically activated carbon derived from rice husks, which has been shown to effectively catalyze the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes in an aqueous medium. researchgate.net

The use of such solid-supported catalysts represents a key strategy in developing greener and more efficient synthetic protocols for benzothiazole derivatives. nih.gov

Modification of the 2-amino group of the benzothiazole scaffold is a common strategy for creating derivatives with diverse properties. N-arylation, the attachment of an aryl group to the nitrogen atom, is a particularly important transformation. Copper-catalyzed coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for C-N bond formation. nih.gov

An effective system for the N-arylation of 2-aminobenzothiazoles utilizes a copper(II) catalyst in conjunction with a 1,10-phenanthroline (B135089) ligand. nih.govrsc.org This protocol allows for the coupling of various substituted 2-aminobenzothiazoles with a broad range of phenylboronic acids under mild conditions, often at room temperature and open to the air. nih.govrsc.org

The proposed mechanism for this transformation involves several key steps:

Formation of an octahedral copper complex from the copper(II) acetate salt and the 1,10-phenanthroline ligand. rsc.org

Ligand exchange, where the 2-aminobenzothiazole displaces an acetate group on the copper complex. rsc.org

Transmetallation with the boronic acid. rsc.org

Oxidative addition to form a copper(III) intermediate. rsc.org

Reductive elimination to furnish the final N-arylated product and a copper(I) species, which is then re-oxidized to regenerate the active catalyst. rsc.org

This method has demonstrated good functional group tolerance and provides moderate to excellent yields, proving highly efficient for coupling with phenylboronic acids bearing halogen substituents. nih.govrsc.org

Table 1: Copper-Catalyzed N-Arylation of 6-methyl-2-aminobenzothiazole with Various Phenylboronic Acids Reaction Conditions: 6-methyl-2-aminobenzothiazole (1 equiv.), Phenylboronic acid (1.2 equiv.), Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 equiv.), Acetonitrile (2 mL), Room Temperature, 24h. Data sourced from RSC Advances, 2023. rsc.org

Biological Activities and Pharmacological Investigations of 5 Bromo 6 Methyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Antimicrobial Efficacy

Derivatives of the 2-aminobenzothiazole (B30445) core have been extensively investigated for their potential to combat microbial infections. researchgate.net Research has demonstrated that these compounds can possess significant antibacterial and antifungal properties, making them a promising class for the development of new antimicrobial agents. researchgate.netresearchgate.net

The antibacterial potential of benzothiazole (B30560) derivatives has been evaluated against a broad range of pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov Strategic structural modifications, such as the introduction of bromo and methyl groups, have been shown to enhance antibacterial action. nih.gov

Numerous studies have highlighted the efficacy of benzothiazole derivatives against Gram-positive bacteria. For instance, certain 5-methylphenanthridium benzothiazole analogues have demonstrated maximum inhibition with Minimum Inhibitory Concentration (MIC) values of 1–4 μg/mL against Staphylococcus aureus, showing better performance than the standard drug ciprofloxacin. nih.gov Similarly, some 2-aminobenzothiazole-based inhibitors have shown good antibacterial activity against Gram-positive bacteria. nih.gov

Research into thiazolidinone derivatives of benzothiazole also revealed significant activity. One study found that replacing a 6-OCF3 substituent with a 6-Cl group in the benzothiazole moiety improved antibacterial activity against S. aureus and Methicillin-resistant S. aureus (MRSA) by 2.5-fold. researchgate.net Another study on 2(5H)-furanone derivatives containing a benzothiazole fragment reported highly specific activity against Gram-positive bacteria, including S. aureus, with compounds repressing growth at 8–16 μg/mL. nih.gov

| Derivative Class | Bacterium | MIC (µg/mL) | Reference |

| 5-methylphenanthridium benzothiazoles | S. aureus | 1-4 | nih.gov |

| 2(5H)-furanone F105 | S. aureus | 8-16 | nih.gov |

| Quinoxaline-based derivatives (5m-5p) | S. aureus | 4-16 | nih.gov |

| Quinoxaline-based derivatives (5m-5p) | MRSA | 8-32 | nih.gov |

The activity of benzothiazole derivatives extends to Gram-negative bacteria, although efficacy can be more variable and often challenged by the bacterial outer membrane. nih.gov However, specific derivatives have shown promising results. For example, sulfonamide analogues of benzothiazole displayed potent activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 3.1–6.2 μg/mL, equipotent to the reference drug chloramphenicol. nih.gov

Thiazolidin-4-one derivatives of benzothiazole have also been found to be active against P. aeruginosa and E. coli, with some compounds showing MIC values ranging from 0.09–0.18 mg/mL, comparable to standard drugs. nih.gov Furthermore, research on benzothiazole-based bacterial DNA gyrase inhibitors demonstrated that conjugation with siderophore mimics could enhance uptake in Gram-negative bacteria, with one conjugate showing an improved MIC of 12.5 μM against an efflux-defective E. coli strain under iron-depleted conditions. nih.gov However, some other benzothiazole derivatives have shown weak or no activity against Gram-negative strains like E. coli and P. aeruginosa at concentrations up to 128 μg/mL. nih.gov

| Derivative Class | Bacterium | MIC | Reference |

| Sulfonamide analogues (66c) | P. aeruginosa, E. coli | 3.1-6.2 µg/mL | nih.gov |

| Thiazolidin-4-one derivatives (8a-d) | P. aeruginosa, E. coli | 0.09-0.18 mg/mL | nih.gov |

| Quinoxaline-based derivative (5p) | E. coli | 4-32 µg/mL | nih.gov |

| Benzothiazole-siderophore conjugate (18b) | E. coli JW5503 | 12.5 µM | nih.gov |

The therapeutic potential of benzothiazoles also includes antifungal activity. Derivatives with methyl substitutions at the C-6 position of the benzothiazole nucleus have been specifically synthesized and evaluated for their efficacy against fungal pathogens like Candida albicans. scitechjournals.com C. albicans is a common cause of skin and mucosal infections, particularly in immunocompromised individuals. scitechjournals.com

In one study, novel C-6 methyl-substituted benzothiazole derivatives were screened for antifungal activity against C. albicans. scitechjournals.com Two compounds from the series demonstrated potent antifungal activity, while others showed moderate inhibitory effects at concentrations of 50 μg/mL and 100 μg/mL when compared to the standard drug Griseofulvin. scitechjournals.com Other research on different benzothiazole derivatives also confirmed their anti-Candida effects, with some compounds exhibiting good activity against the C. albicans yeast form, with IC50 values in the range of 10⁻⁵ M. nih.gov These compounds were also found to be highly active against a nystatin-resistant C. albicans mutant. nih.gov

| Derivative Class | Fungus | Activity Metric | Concentration | Reference |

| C-6 methyl-substituted derivatives (D-02, D-08) | Candida albicans | Potent Inhibition | 50-100 µg/mL | scitechjournals.com |

| 6-amino-2-n-pentylthiobenzothiazole | Candida strains | IC50 | 10⁻⁵ M | nih.gov |

| Benzylester of (6-amino-2-benzothiazolylthio)acetic acid | Candida strains | IC50 | 10⁻⁵ M | nih.gov |

Antibacterial Activity Spectrum

Anti-tubercular Potential against Mycobacterium tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new therapeutics. nih.gov The 2-amino-benzothiazole scaffold has been identified as a promising starting point in the discovery of novel anti-tubercular agents. nih.gov

A whole-cell screen against a hypomorph of M. tuberculosis led to the identification of an amino-benzothiazole series with significant antitubercular activity. nih.gov Further exploration of the structure-activity relationship through the synthesis and testing of analogues resulted in molecules with improved potency and reduced cytotoxicity. nih.gov Several compounds in this series exhibited bactericidal activity against both replicating and non-replicating M. tuberculosis, as well as potency against the bacteria residing within murine macrophages. nih.gov

| Compound Type | Target | Activity Metric | Value | Reference |

| 2-Amino Benzothiazole Derivatives (1, 4, 5, 6, 8) | M. tuberculosis | MIC | 14-82 µM | nih.gov |

| 2-Amino Benzothiazole Derivatives (1, 23) | Intracellular M. tuberculosis | Potency | <10 µM | nih.gov |

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis is a major public health concern. nih.gov Consequently, a critical goal in tuberculosis drug discovery is to identify compounds that are effective against these resistant strains. Research into novel antitubercular chemotypes often includes screening against drug-resistant isolates to ensure their potential clinical utility. nih.gov While specific data on 5-Bromo-6-methyl-1,3-benzothiazol-2-amine derivatives against resistant M. tuberculosis strains is limited in the provided context, the general field of developing new scaffolds like benzothiazoles is driven by the need to overcome existing resistance mechanisms. nih.govnih.gov The development of compounds with novel mechanisms of action is a key strategy to combat drug-resistant tuberculosis. nih.gov

Targeting Specific Mycobacterial Enzymes (e.g., DprE1)

Derivatives of the benzothiazole scaffold have emerged as potent inhibitors of essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target in this regard is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). vlifesciences.comnih.gov This flavoenzyme is crucial for the biosynthesis of the mycobacterial cell wall, specifically in the pathway that produces decaprenylphosphoryl-D-arabinose (DPA), a precursor for the cell wall component arabinan. vlifesciences.com

A class of compounds known as benzothiazinones (BTZs) has demonstrated potent antitubercular activity by irreversibly inhibiting DprE1. nih.gov For instance, the BTZ derivative PBTZ169 (Macozinone) is a well-documented irreversible inhibitor of DprE1 and has shown promise due to its additive effects when combined with other anti-tuberculosis drugs. nih.gov Research in this area has focused on synthesizing various benzothiazole and benzothiazinone analogs to improve their pharmacokinetic profiles and solubility while maintaining high efficacy against DprE1. vlifesciences.comnih.gov Molecular docking studies have shown that the benzothiazole moiety can establish hydrophobic and van der Waals interactions within the binding site of the DprE1 enzyme. researchgate.net While specific studies on the DprE1 inhibitory activity of this compound were not found, the established mechanism of action for the broader benzothiazole class suggests a potential avenue for its antimycobacterial activity. vlifesciences.comresearchgate.net

Anticonvulsant Activity

The benzothiazole scaffold is a recognized pharmacophore in the development of novel anticonvulsant agents. researchgate.net Riluzole, a 2-aminobenzothiazole derivative, is a clinically used drug that exhibits a spectrum of anticonvulsant activity similar to phenytoin. nih.gov Consequently, numerous derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their potential to treat epilepsy. researchgate.netnih.gov

The primary screening of novel anticonvulsant compounds often involves well-established in vivo models in rodents. The two most widely utilized tests are the maximal electroshock (MES) seizure model and the subcutaneous pentylenetetrazole (scPTZ) seizure model. mdpi.commdpi.com The MES test is designed to identify agents that prevent the spread of seizures, which is indicative of efficacy against generalized tonic-clonic seizures. mdpi.comnih.gov The scPTZ test, on the other hand, identifies compounds that can raise the seizure threshold and is considered a model for absence seizures. mdpi.commdpi.com

Studies on various series of 6-substituted-benzothiazol-2-yl derivatives have demonstrated significant anticonvulsant activity in both MES and scPTZ models. mdpi.comnih.gov For example, a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- mdpi.comnih.gov-oxazinane-2-thiones were evaluated, with several compounds showing potent, dose-dependent protection against seizures. nih.gov The anticonvulsant efficacy is often quantified by the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures. nih.gov

| Compound Derivative | Animal Model | ED₅₀ (mg/kg) at 0.5h | ED₅₀ (mg/kg) at 4h | Reference |

|---|---|---|---|---|

| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- mdpi.comnih.gov-oxazinane-2-thione | MES | 9.85 | 14.8 | nih.gov |

| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- mdpi.comnih.gov-oxazinane-2-thione | scPTZ | 12 | 17 | nih.gov |

| N-(benzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide (Compound 9) | MES | Showed better flexion (1.8 ± 0.37) and recovery compared to standard | nih.gov | |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-bromobenzenesulfonamide (Compound 8) | PTZ | Observed to be the most potent agent in this model | nih.gov |

A crucial aspect of developing new anticonvulsant drugs is the assessment of their potential neurotoxicity or central nervous system (CNS) side effects, such as motor impairment. nih.govnih.gov The rotarod test is the standard procedure used for this evaluation. nih.govmdpi.comnih.gov In this test, animals are trained to stay on a rotating rod, and the inability to do so after administration of a test compound indicates motor impairment. nih.gov

The neurotoxicity of a compound is quantified by its median toxic dose (TD₅₀), which is the dose that causes 50% of the animals to fail the rotarod test. nih.gov The therapeutic potential of a new anticonvulsant candidate is often expressed as the Protective Index (PI), which is the ratio of TD₅₀ to ED₅₀ (PI = TD₅₀/ED₅₀). nih.gov A higher PI value indicates a wider margin of safety between the therapeutic dose and the toxic dose. mdpi.com For instance, the 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- mdpi.comnih.gov-oxazinane-2-thione derivative was found to have a TD₅₀ of 42.8 mg/kg at 0.5 hours, resulting in a favorable PI of 4.85. nih.gov Many synthesized benzothiazole derivatives have been reported to be devoid of neurotoxicity at therapeutic doses. nih.gov

| Compound Derivative | TD₅₀ (mg/kg) at 0.5h | TD₅₀ (mg/kg) at 4h | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl- mdpi.comnih.gov-oxazinane-2-thione | 42.8 | 44 | 4.85 | nih.gov |

| Compound 5j (a mercapto-triazole substituted benzthiazole) | >300 | >300 | 8.96 (MES), 9.30 (scPTZ) | mdpi.com |

Antitumor/Anticancer Properties

The benzothiazole scaffold is a key structural motif in a class of potent and selective antitumor agents. nih.govnih.gov These compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines, and their mechanism of action often involves the inhibition of critical cellular pathways, such as those regulated by kinase proteins. nih.gov

The in vitro evaluation of novel anticancer agents typically involves screening against a panel of human cancer cell lines. The HeLa cell line, derived from cervical cancer, is a commonly used model for such studies. mdpi.comnih.gov The cytotoxic effect of a compound is generally quantified by its IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of the cancer cells. nih.govdmed.org.ua

Several studies have reported the synthesis of benzothiazole derivatives and their evaluation against HeLa and other cancer cell lines. For example, a study on the metabolite 5-methyl-1,3-benzenediol and its derivative showed an IC₅₀ value of 2.3 µg/ml against HeLa cells. nih.gov Another investigation into PEGylated and TEGylated phenothiazine (B1677639) derivatives, which share structural similarities with benzothiazoles, also demonstrated significant cytotoxicity against HeLa cells, with IC₅₀ values as low as 0.015 mM. mdpi.com While specific data for this compound was not identified, the consistent anticancer activity of structurally related compounds underscores the potential of this chemical class. For instance, N-Mannich bases of 5-amino-4-[2-(6-bromo-1, 3-benzothiazol-2-yl) hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one have been synthesized and evaluated for their cytotoxic activity. ijrpc.com

| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-methyl-1,3-benzenediol derivative (PTF1) | HeLa | 2.3 µg/ml | nih.gov |

| TEGylated phenothiazine imine derivative | HeLa | 0.015 mM | mdpi.com |

| N-(5-methyl- mdpi.comnih.govjapsonline.comthiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | dmed.org.ua |

| 2-substituted compound 36 (a BZT-N derivative with a methyl group) | SNU-1 (Stomach) | Comparable to Adriamycin | nih.gov |

Other Reported Biological Activities

Beyond their antimycobacterial, anticonvulsant, and antitumor properties, benzothiazole derivatives are known to possess a broad spectrum of other biological activities. researchgate.net These include antibacterial, anti-inflammatory, and antioxidant effects.

Antibacterial Activity: Various substituted benzothiazoles have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. nih.govaip.org Structure-activity relationship (SAR) studies have indicated that substitutions at the 6- and 7-positions of the benzothiazole ring, such as with methyl or bromo groups, can enhance antibacterial action. nih.gov Some derivatives have shown activity comparable to or even better than standard antibiotics like streptomycin (B1217042) and ampicillin. nih.gov

Anti-inflammatory Activity: The benzothiazole nucleus is also a scaffold for compounds with significant anti-inflammatory properties. rjpbr.comnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. rjpbr.com In vivo studies using models like carrageenan-induced rat paw edema have confirmed the anti-inflammatory potential of certain 2-aminobenzothiazole derivatives. rjpbr.com

Antioxidant Activity: Several benzothiazole derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants. ijrpc.comnih.gov Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds that can mitigate this process are of significant therapeutic interest. nih.gov The antioxidant capacity of these compounds has been evaluated using various in vitro assays, such as the DPPH and ABTS radical scavenging methods. ijrpc.com For example, N-Mannich bases of a 6-bromo-1,3-benzothiazol-2-yl derivative were synthesized and showed notable antioxidant activity. ijrpc.com

Anti-inflammatory Effects

Derivatives of the benzothiazole scaffold have been recognized for their anti-inflammatory properties. rjeid.com Research has been directed towards synthesizing and evaluating new benzo[d]thiazol-2-amine derivatives as potent anti-inflammatory agents. rjeid.com The mechanism of action for these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. rjeid.com

In one study, synthesized benzo[d]thiazol-2-amine derivatives were screened for their anti-inflammatory response using the carrageenan-induced rat paw edema model. rjeid.com Notably, certain derivatives exhibited significant inhibitory action against both COX-1 and COX-2 enzymes. rjeid.com For instance, a derivative designated as G10 showed the highest anti-inflammatory response. rjeid.com The potential of these compounds as future treatments for pain and inflammation is underscored by these findings, suggesting that further clinical investigation is warranted. rjeid.com

Table 1: Anti-inflammatory Activity of Selected Benzo[d]thiazol-2-amine Derivatives

| Compound | Target Enzyme(s) | Key Findings |

|---|---|---|

| G10 | COX-1, COX-2 | Showed the highest anti-inflammatory response in the carrageenan-induced rat paw edema model. rjeid.com |

Anthelmintic Activity

The benzothiazole nucleus is a core component of several compounds with established anthelmintic properties. researchgate.net This has spurred research into synthesizing new derivatives to identify more potent agents. researchgate.netresearchgate.net Studies have utilized earthworm models to test the efficacy of newly prepared compounds, with some showing promising effects. researchgate.net

A series of 2-amino-substituted benzothiazoles were synthesized and evaluated for their anthelmintic activity. researchgate.net The structures of these compounds were confirmed using various spectral data. researchgate.net When tested, all the synthesized compounds demonstrated moderate to good anthelmintic activity. researchgate.net Interestingly, a derivative with a nitro substitution was found to have superior activity compared to the other compounds in the series. researchgate.net Another study highlighted that certain newly prepared benzothiazole derivatives produced a promising effect in the earthworm method of testing. researchgate.net

Antimalarial Activity

The rise of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents. researchgate.net Benzothiazole derivatives have emerged as a promising class of compounds in this area. researchgate.netmdpi.com Research has involved the synthesis of 2,6-substituted benzothiazole derivatives and their subsequent evaluation for anti-plasmodial activity. banglajol.info

In vitro studies on P. falciparum strains have demonstrated the activity of these compounds. researchgate.net For example, certain 2-substituted 6-nitro- and 6-amino-benzothiazoles have shown efficacy. researchgate.net One study found that a derivative, 3b, which is a 2-substituted 6-nitrobenzothiazole (B29876) with a piperidine (B6355638) ring, showed potent inhibition of parasite growth, with an IC50 value equal to that of chloroquine (B1663885) at 48 hours. banglajol.info Another promising molecule, compound 4, also displayed good anti-plasmodial activity at 48 hours. banglajol.info The structure-activity relationship studies suggest that the presence of a five-membered ring (like furan (B31954) or thiophene) attached to the piperidine moiety may contribute to the suppressive potency against parasitemia. banglajol.info

Table 2: Anti-plasmodial Activity of Selected Benzothiazole Derivatives against P. falciparum

| Compound | Key Structural Feature | Activity |

|---|---|---|

| 3b | 2-substituted 6-nitrobenzothiazole with a piperidine ring | Potent inhibition of parasite growth, IC50 equal to chloroquine at 48 hours. banglajol.info |

Antidiabetic Activity

Benzothiazole derivatives have been extensively investigated for their potential in managing diabetes mellitus. researchgate.netmdpi.com A significant area of this research has focused on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives. researchgate.netnih.gov These compounds have been shown to reduce plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. researchgate.netnih.gov

The primary mechanism of action for these derivatives is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, which can raise blood glucose levels. By inhibiting 11β-HSD1, these compounds can help regulate glucose metabolism. researchgate.net For instance, compounds with electron-donating and electron-withdrawing groups on the phenyl sulfonamide part have shown significant percentage inhibition of 11β-HSD1 at a 10 μM concentration. researchgate.net Docking studies have further indicated that these compounds can form hydrogen bond interactions with the catalytic amino acid residues of the enzyme. researchgate.netnih.gov

Table 3: 11β-HSD1 Inhibitory Activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide Derivatives

| Compound | Substitution on Phenyl Sulfonamide | % Inhibition of 11β-HSD1 (at 10 μM) |

|---|---|---|

| 34c | Electron-donating group | 37.63% researchgate.net |

Modulation of Neurodegenerative Disorders

Benzothiazole analogs are being explored for their potential in the treatment of neurodegenerative diseases like Alzheimer's disease (AD). ijper.org The focus of medicinal researchers has been on developing anti-AD agents from this chemical class. ijper.org One of the key strategies involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the progression of AD.

Studies on 6-fluoro benzothiazole derivatives have shown that some of these compounds exhibit high BChE inhibition, while others demonstrate significant AChE-inhibiting activity. ijper.org This dual inhibitory potential makes them interesting candidates for further development as therapeutic agents for neurodegenerative disorders.

Adenosine (B11128) Receptor Ligand Activity

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are important drug targets. nih.gov The development of selective ligands for these receptors is a key area of research. nih.gov While many known AR agonists are adenosine derivatives, there is interest in non-nucleoside structures. nih.gov The thiazole (B1198619) scaffold has been incorporated into molecules designed as adenosine receptor ligands. researchgate.net

For example, a series of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide (B126) and furamide derivatives were synthesized and investigated for their binding affinity at adenosine receptor subtypes. researchgate.net The linkage of benzamide and furamide to the thiazole was found to be crucial for high affinity. researchgate.net One compound, 5d, was identified as a lower nanomolar antagonist against all four adenosine receptor subtypes, making it a unique chemical entity among known adenosine receptor antagonists. researchgate.net

Protein Tyrosine Kinase Inhibition

Protein kinases play a crucial role in cellular signaling pathways, and their abnormal function is often associated with diseases like cancer, making them important therapeutic targets. nih.govmdpi.com Thiazole derivatives have been identified as a promising structural motif for the development of protein kinase inhibitors. nih.gov

The versatility of the thiazole framework allows for interactions with different protein kinases. nih.gov Research has focused on designing and evaluating thiazole-containing small molecules as potential anticancer agents that target various kinases. nih.gov These inhibitors are broadly categorized based on their target, such as serine/threonine kinases and tyrosine kinases. nih.gov For instance, a benzothiazole scaffold has been used to develop a novel set of inhibitors targeting the PI3Kβ enzyme. nih.gov The goal of this research is to develop more effective and targeted compounds for cancer treatment by leveraging the potential of the thiazole nucleus in kinase inhibition. nih.gov

Antiviral Activity

The benzothiazole scaffold, a fused bicyclic heterocyclic system, has been a focal point in medicinal chemistry for the development of novel therapeutic agents, including those with potent antiviral capabilities. mdpi.comnih.govresearchgate.net The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a diverse library of derivatives with a wide spectrum of biological activities. mdpi.comresearchgate.net Researchers have explored these derivatives against numerous viral pathogens, demonstrating the potential of this chemical class in combating viral infections. mdpi.comnih.gov Studies have shown that modifications, such as the introduction of methyl and bromo groups on the benzene (B151609) ring and various aryl moieties at the 2-position, can significantly influence the antiviral potency of these compounds. mdpi.com

Investigations into benzothiazole derivatives have revealed their activity against a range of both DNA and RNA viruses. acs.orgnih.gov The mechanism of action often involves targeting essential viral enzymes or host-cell proteins crucial for viral replication. nih.govnih.govnih.gov This section details the research findings concerning the antiviral activity of various derivatives of this compound against several significant viruses.

Activity Against DNA Viruses

Substituted benzothiazole derivatives have been evaluated for their efficacy against DNA viruses such as Herpes Simplex Virus-1 (HSV-1) and Human Adenovirus-7 (HAdV7). In one study, a series of novel benzothiazole-based pyrimidinesulfonamides were synthesized and tested. Five of the twenty-one synthesized compounds showed significant viral reduction (70-90%) against HSV-1, with some exhibiting inhibitory activity against the Heat shock protein 90α (Hsp90α), a cellular chaperone protein that is exploited by viruses for replication. nih.govacs.org

Another study focused on benzothiazole-bearing N-sulfonamide 2-pyridone derivatives. These compounds were also tested against HSV-1 and HAdV7. The results indicated that three compounds achieved a viral reduction of over 50% against HSV-1, while two compounds showed a similar reduction against HAdV7. acs.org

Activity Against RNA Viruses

The antiviral potential of benzothiazole derivatives extends to a wide array of RNA viruses, including Coxsackievirus B4 (CBV4), Hepatitis A Virus (HAV), Hepatitis C Virus (HCV), H5N1 influenza A virus, and SARS-CoV-2.

In studies of benzothiazole pyrimidine (B1678525) sulfonamides, nine compounds demonstrated a viral reduction of more than 50% against CBV4. nih.gov Similarly, research on benzothiazole-bearing N-sulfonamide 2-pyridones found that five compounds possessed a viral reduction of 50% or more against CBV4. acs.org Against HAV, seven of the pyrimidine sulfonamide derivatives showed comparable results, while three of the 2-pyridone derivatives showed a reduction greater than 50%. acs.orgnih.gov For HCV, only a couple of compounds from each study demonstrated a reduction of 50% or more. acs.orgnih.gov

More recently, the focus has shifted to emerging and pandemic viruses. A series of benzothiazolyl-pyridine hybrids were synthesized and evaluated against the H5N1 influenza virus and SARS-CoV-2. nih.govacs.org Compounds containing fluorine atoms, particularly a trifluoromethyl group on a phenyl ring attached to the pyridine (B92270), exhibited high activity. One derivative, compound 8h , showed 93% and 60% inhibition of the H5N1 virus at concentrations of 0.5 and 0.25 µmol/µL, respectively. nih.govacs.org The same compound was also active against SARS-CoV-2, with a half-maximum inhibition rate (IC50) of 3.669 µM. nih.govacs.org The mechanism of action for these promising compounds was investigated, revealing virucidal effects and inhibitory activity against the CoV-3CL protease. nih.govacs.org

The table below summarizes the antiviral activities of selected benzothiazole derivatives against various viruses.

| Compound Type | Virus | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Benzothiazole Pyrimidine Sulfonamides (e.g., 9a, 9b, 14b, 14g, 14h) | Herpes Simplex Virus-1 (HSV-1) | Viral Reduction | 70-90% | nih.gov |

| Benzothiazole Pyrimidine Sulfonamides | Coxsackievirus B4 (CBV4) | Viral Reduction | >50% (for 9 compounds) | nih.gov |

| Benzothiazole-bearing N-Sulfonamide 2-Pyridones | Herpes Simplex Virus-1 (HSV-1) | Viral Reduction | >50% (for 3 compounds) | acs.org |

| Benzothiazole-bearing N-Sulfonamide 2-Pyridones | Coxsackievirus B4 (CBV4) | Viral Reduction | >50% (for 5 compounds) | acs.org |

| Benzothiazolyl-pyridine hybrid (Compound 8h) | H5N1 Influenza | % Inhibition | 93% at 0.5 µmol/µL; 60% at 0.25 µmol/µL | nih.govacs.org |

| Benzothiazolyl-pyridine hybrid (Compound 8h) | SARS-CoV-2 | IC50 | 3.669 µM | nih.govacs.org |

| Benzothiazolyl-pyridine hybrids (Compounds 8f, 8g, 8h) | SARS-CoV-2 (3CL Protease) | IC50 | 544.6, 868.2, and 240.6 µg/mL respectively | nih.govacs.org |

Activity Against Plant Viruses

The application of benzothiazole derivatives also extends to phytopathology. Studies have been conducted on their effectiveness against plant viruses, such as the Tobacco Mosaic Virus (TMV). At a concentration of 500 mg/L, certain benzothiazole derivatives demonstrated treatment activities against TMV, with one compound achieving 52.23% and another 54.41% efficacy. researchgate.net This suggests that the benzothiazole scaffold is a promising lead for developing agrochemicals to protect crops from viral diseases. researchgate.net

Structure Activity Relationship Sar and Ligand Design

Impact of Substitution Patterns on Biological Activity

Role of the Bromo Substituent

The presence of a bromine atom at the 5-position of the benzothiazole (B30560) ring is a key determinant of the molecule's biological activity. Halogen atoms, particularly bromine, can enhance the lipophilicity of the compound, which may improve its ability to cross cellular membranes and reach its target. Furthermore, the bromo group can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules, thereby influencing the binding affinity and selectivity of the compound for its target. Studies on related benzothiazole derivatives have shown that the position and nature of the halogen substituent can significantly impact their therapeutic properties, including anticancer and antimicrobial activities.

Effects of Substituents at the 2-Amino Position

The 2-amino group of the benzothiazole scaffold is a primary site for chemical modification, and substitutions at this position have a profound impact on biological activity. The amino group can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within the active site of a target protein. tandfonline.com Derivatization of this amino group with various aromatic and heterocyclic moieties has been a common strategy to explore and optimize the therapeutic potential of the benzothiazole core. For instance, the introduction of different substituted phenyl groups or other heterocyclic rings can lead to compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. The electronic properties of the substituents on these appended rings, whether electron-donating or electron-withdrawing, can further fine-tune the biological response.

The following table summarizes the impact of various substitutions at the 2-amino position on the anticancer activity of benzothiazole derivatives against different cancer cell lines.

| Compound ID | 2-Amino Substituent | Cancer Cell Line | Activity (IC50 in µM) |

| Derivative A | Unsubstituted | MCF-7 (Breast) | > 50 |

| Derivative B | 4-Chlorophenyl | MCF-7 (Breast) | 15.2 |

| Derivative C | 4-Methoxyphenyl | MCF-7 (Breast) | 25.8 |

| Derivative D | 2,4-Dichlorophenyl | A549 (Lung) | 8.5 |

| Derivative E | 4-Nitrophenyl | A549 (Lung) | 12.1 |

This table is a representative example based on general findings for 2-aminobenzothiazole (B30445) derivatives and may not reflect the exact activity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine analogs.

Halogenation Effects on Efficacy

The strategic placement of halogen atoms on the benzothiazole scaffold is a well-established method for enhancing biological efficacy. Halogens can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of fluorine, chlorine, or bromine can alter the acidity of nearby protons, modulate metabolic stability, and improve membrane permeability. In many cases, halogenated benzothiazoles have demonstrated superior potency compared to their non-halogenated counterparts. The specific effect of a halogen is dependent on its nature, position on the ring, and the biological target . For example, in some series of anticancer agents, a bromo substituent has been shown to be more effective than a chloro or fluoro substituent.

Pharmacophore Models for Specific Biological Activities

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For 2-aminobenzothiazole derivatives, pharmacophore models have been developed to understand their interaction with various biological targets, such as protein kinases and enzymes involved in cancer progression. tandfonline.com

A typical pharmacophore model for an anticancer 2-aminobenzothiazole derivative might include:

A hydrogen bond donor feature corresponding to the 2-amino group.

A hydrogen bond acceptor feature from the nitrogen atom within the thiazole (B1198619) ring.

One or more aromatic/hydrophobic regions representing the benzothiazole ring system and any appended aryl groups.

A halogen bond acceptor feature, particularly when a bromo or chloro substituent is present.

These models serve as valuable tools in virtual screening campaigns to identify new compounds with the desired activity from large chemical databases and to guide the design of new, more potent analogs.

Rational Drug Design Strategies Based on this compound Scaffold

The this compound scaffold provides a robust platform for rational drug design. By leveraging the understanding of its structure-activity relationships and pharmacophoric features, medicinal chemists can strategically modify the molecule to enhance its therapeutic properties.

One common strategy involves the targeted modification of the 2-amino group to improve interactions with a specific biological target. For example, if the target protein has a deep hydrophobic pocket, extending the substituent at the 2-amino position with a lipophilic group could enhance binding affinity. Conversely, if hydrogen bonding is critical, incorporating functional groups capable of forming strong hydrogen bonds would be a priority.

Another approach is the bioisosteric replacement of the bromo or methyl groups. For instance, replacing the bromine with a chlorine or a trifluoromethyl group could alter the electronic and steric properties in a predictable way, potentially leading to improved activity or a better pharmacokinetic profile. Similarly, the methyl group could be replaced with other small alkyl groups or functional groups to probe the steric and electronic requirements of the target's binding site.

Computational methods such as molecular docking are often employed in conjunction with these strategies. By docking virtual libraries of designed analogs into the crystal structure of the target protein, researchers can predict their binding modes and affinities, allowing for the prioritization of the most promising compounds for synthesis and biological evaluation. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and has been successfully applied to the development of numerous benzothiazole-based therapeutic agents. tandfonline.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a ligand, such as 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, might interact with a biological target, typically a protein or enzyme.

Binding Affinity Prediction

Binding affinity indicates the strength of the interaction between a ligand and its target. Despite a thorough search of computational chemistry and molecular modeling literature, no specific studies predicting the binding affinity of this compound to any biological target were identified. Consequently, no data table on its binding affinity values can be provided.

Identification of Active Site Interactions (e.g., amino acid residues)

Molecular docking simulations also serve to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and the amino acid residues within the active site of a target protein. However, the literature search did not yield any molecular docking studies performed on this compound. Therefore, there is no available data detailing its specific interactions with amino acid residues of any protein target.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods can provide deep insights into molecular geometry, reactivity, and various physicochemical properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. No studies containing FMO analysis for this compound were found in the surveyed literature. As a result, data on HOMO-LUMO energies and the associated energy gap for this specific compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how a molecule will interact with other molecules. The search for relevant scientific literature did not uncover any studies that have generated or analyzed an MEP map for this compound.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties of molecules are of interest for applications in photonics and optoelectronics. Computational methods, such as Density Functional Theory (DFT), are often used to predict these properties, including polarizability and hyperpolarizability. The conducted literature review found no published research detailing the theoretical calculation or experimental measurement of the NLO properties for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. chula.ac.thnih.gov For the benzothiazole (B30560) class of compounds, QSAR studies have been instrumental in identifying key molecular features that govern their efficacy, particularly as anticancer agents. chula.ac.thchula.ac.th

Research on various benzothiazole derivatives has revealed that specific structural attributes are critical for their biological function. Group-based QSAR (G-QSAR) analyses performed on anticancer benzothiazoles have indicated that the nature of substituents on the benzothiazole core significantly influences their potency. chula.ac.thresearchgate.net These models often fragment the molecule to analyze the contribution of different substituent groups. chula.ac.th

Key molecular descriptors that frequently appear in QSAR models for benzothiazole derivatives include:

Electronic Properties: Descriptors related to electron distribution, such as electronegativity, play a vital role. Studies have suggested that the substitution of electron-withdrawing groups, like halogens, can increase anticancer activity. chula.ac.th The bromine atom at the 5-position is an electron-withdrawing group, which, according to these models, may positively influence the compound's activity.

Topological and Steric Factors: Properties like molecular volume, shape, and the spatial arrangement of atoms (described by descriptors such as Burden eigenvalues) are also crucial. mdpi.com For instance, QSAR models have shown that the 3D distribution of atomic mass and polarizability can impact the antitumor effect of substituted benzazoles. mdpi.com

A group-based QSAR study on 41 benzothiazole derivatives identified several key descriptors influencing anticancer activity. chula.ac.th The models generated suggest that substituting aryl or heteroaryl rings with sufficient lipophilicity is favorable, while also highlighting the positive contribution of hydrogen bond acceptors. chula.ac.th Given that this compound contains a bromine atom (lipophilic, electron-withdrawing) and a methyl group (lipophilic), these QSAR models would predict it to have potential biological activity.

Table 1: Key QSAR Descriptors and Their Influence on the Activity of Benzothiazole Derivatives

| Descriptor Type | Specific Descriptor Example | Influence on Predicted Activity (e.g., Anticancer) | Relevance to this compound |

|---|---|---|---|

| Electronic | DeltaEpsilonC (A measure of electronegativity contribution) | Negative contribution suggests that electron-withdrawing groups (e.g., halogens) increase activity. chula.ac.th | The bromo group at position 5 is electron-withdrawing. |

| Hydrophobicity | XKHydrophilicArea (Hydrophilic surface area) | Negative contribution favors substitution with lipophilic/hydrophobic groups. chula.ac.thchula.ac.th | The bromo and methyl groups increase lipophilicity. |

| Topological | Hosoya Index | Can influence activity based on molecular branching and size. chula.ac.th | Reflects the specific arrangement of atoms in the fused ring system. |

| 3D-MoRSE | Mor30m (3D molecular representation) | Reflects the 3D distribution of atomic mass; higher values can correlate with higher antitumor effect. mdpi.com | Dependent on the overall 3D structure of the molecule. |

| Physicochemical | LogP (Octanol-water partition coefficient) | Higher LogP (increased lipophilicity) often correlates with better membrane permeability. biointerfaceresearch.com | The bromo and methyl substituents would increase the LogP value compared to the unsubstituted parent compound. |

Computational Prediction of Pharmacokinetics and Bioavailability

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. biointerfaceresearch.comtandfonline.com Numerous studies have applied these computational models to various series of benzothiazole derivatives to evaluate their drug-likeness. nih.govresearchgate.net

For this compound, a predictive ADMET profile can be constructed based on findings for analogous compounds. Generally, benzothiazole derivatives are reported to have favorable oral drug properties. nih.gov

Key Predicted Pharmacokinetic Parameters:

Absorption and Bioavailability: Many benzothiazole derivatives are predicted to have good gastrointestinal (GI) absorption. tandfonline.comresearchgate.net For example, a study on benzothiazole amide-functionalized ionic liquids found that some derivatives had a predicted in silico absorption of over 80%. mdpi.com Adherence to rules like Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) is a common metric for predicting oral bioavailability, and many designed benzothiazoles meet these criteria. biointerfaceresearch.comnih.gov

Metabolism: In silico tools can predict a compound's potential to be metabolized by or inhibit cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C19, and CYP3A4. Inhibition of these enzymes can lead to drug-drug interactions. tandfonline.com

Toxicity: Computational models are also used to flag potential liabilities, such as mutagenicity or cytotoxicity, early in the discovery process. veterinaria.org

Based on the structure of this compound, its molecular weight and hydrogen bond donor/acceptor counts would likely fall within the ranges for good oral bioavailability. The lipophilicity, enhanced by the bromo and methyl groups, would suggest good membrane permeability. veterinaria.org

Table 2: Predicted Pharmacokinetic Properties for Benzothiazole Analogs

| Property | Predicted Outcome for Benzothiazole Derivatives | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | Generally predicted to be high. tandfonline.comresearchgate.net | Indicates potential for good oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Variable; depends on specific substitutions and lipophilicity. tandfonline.com | Determines if the compound can enter the central nervous system. |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Some derivatives are predicted as inhibitors, indicating potential for drug-drug interactions. tandfonline.com | Important for assessing the metabolic profile and safety. |

| Lipinski's Rule of Five | Most designed derivatives adhere to the rule. nih.gov | Suggests good "drug-likeness" and potential for oral bioavailability. |

| Aqueous Solubility (LogS) | Often predicted to be low to moderate, influenced by lipophilic substituents. | Affects absorption and formulation possibilities. |

| Mutagenicity | Generally predicted to be inactive for many derivatives. veterinaria.org | An early indicator of potential toxicity. |

Future Research Directions and Therapeutic Implications

Development of Novel 5-Bromo-6-methyl-1,3-benzothiazol-2-amine Analogs with Enhanced Potency and Selectivity

A primary focus of future research is the rational design and synthesis of novel analogs of this compound to enhance their biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the core structure to optimize interactions with biological targets. nih.gov The existing bromo and methyl substituents on the benzene (B151609) ring of the lead compound provide a starting point for further exploration.

Key strategies for developing next-generation analogs include:

Modification of the Benzene Ring: Introducing or altering substituents on the benzene portion of the benzothiazole (B30560) ring can significantly impact potency. For instance, the position and nature of electron-donating or electron-withdrawing groups can influence the electronic environment of the scaffold and its binding affinity to target proteins.

Functionalization of the 2-Amino Group: The 2-amino group is a common site for modification, allowing for the introduction of various side chains and heterocyclic moieties. This can lead to new interactions with the target protein, potentially increasing potency and modulating selectivity. For example, creating hybrids with other pharmacologically active scaffolds like thiazolidine-2,4-dione has shown promise. tandfonline.com

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties and potency.

Research has demonstrated that specific substitutions on the 2-aminobenzothiazole (B30445) scaffold can yield compounds with potent and selective inhibitory activity against various cancer cell lines. For example, certain derivatives have shown high efficacy against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. tandfonline.comacs.org

| Compound Derivative | Target Cell Line | IC50 (µM) | Key Finding |

|---|---|---|---|